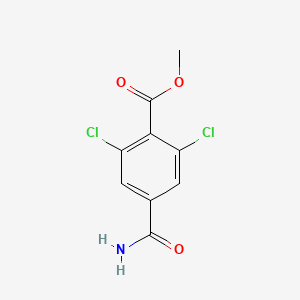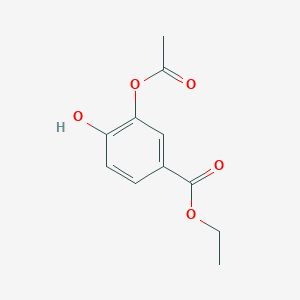
ethyl 3-acetyloxy-4-hydroxybenzoate
Vue d'ensemble
Description
ethyl 3-acetyloxy-4-hydroxybenzoate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyloxy-4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The acetylation of the hydroxyl group is then carried out using acetic anhydride. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-acetyloxy-4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can break the ester bond, yielding 4-hydroxybenzoic acid and ethanol.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include 4-hydroxybenzoic acid, ethanol, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
ethyl 3-acetyloxy-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of ethyl 3-acetyloxy-4-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 4-hydroxybenzoic acid, which can then participate in various biochemical pathways . The acetoxy group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
ethyl 3-acetyloxy-4-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxyl groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
ethyl 3-acetyloxy-4-hydroxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(14)8-4-5-9(13)10(6-8)16-7(2)12/h4-6,13H,3H2,1-2H3 |
Clé InChI |
DASIXFZHFSHUED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)O)OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

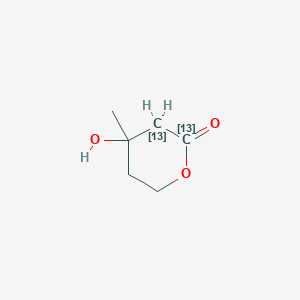
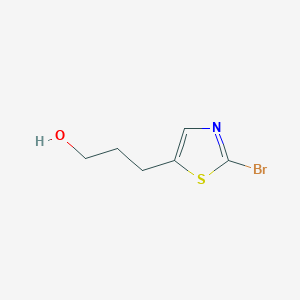

![(3R)-N-[5-chloro-4-[6-(oxan-4-ylmethylamino)pyridin-2-yl]pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1510515.png)


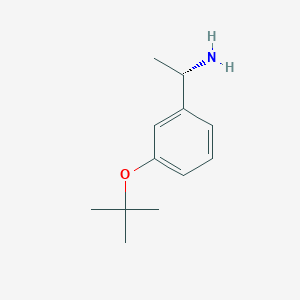
![2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol](/img/structure/B1510534.png)


![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1510545.png)

